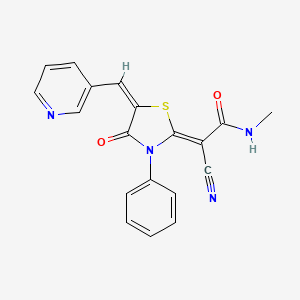![molecular formula C14H10ClN3O2S2 B2457440 N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide CAS No. 397277-66-6](/img/structure/B2457440.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring fused with a thiophene ring, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide Benzothiazole derivatives have been found to exhibit anti-tubercular activity .
Mode of Action
The exact mode of action of This compound tuberculosis .
Biochemical Pathways
The specific biochemical pathways affected by This compound tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Result of Action
The molecular and cellular effects of This compound tuberculosis , suggesting that they may interfere with the cellular processes essential for the survival and replication of this bacterium.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide are largely derived from its benzothiazole core. Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity, with inhibitory concentrations comparable to standard reference drugs .
Cellular Effects
This compound has been found to have anti-proliferative activities on HepG2 and MCF-7 cell lines . This suggests that the compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzothiazole derivatives can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the suppression of the cyclooxygenase (COX) enzymes . It is possible that this compound exerts its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Benzothiazole derivatives are generally stable compounds
Metabolic Pathways
It is known that benzothiazole derivatives can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This suggests that this compound may interact with enzymes or cofactors involved in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminothiophenol with acetic anhydride to form 2-acetamidobenzothiazole. This intermediate is then reacted with 5-chlorothiophene-2-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: The compound can be used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides .
Uniqueness
What sets N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide apart is its unique combination of a benzothiazole ring with a thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S2/c1-7(19)16-8-2-3-9-11(6-8)22-14(17-9)18-13(20)10-4-5-12(15)21-10/h2-6H,1H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFMBZJNSNRCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
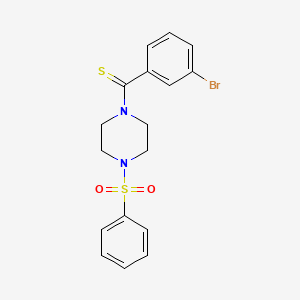
![1-[(E)-but-2-enyl]-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione](/img/structure/B2457358.png)
![N-[1-[(4-Fluorophenyl)methyl]cyclopropyl]prop-2-enamide](/img/structure/B2457361.png)
![Methyl 2-[(1-ethylpyrazol-3-yl)amino]acetate](/img/structure/B2457363.png)
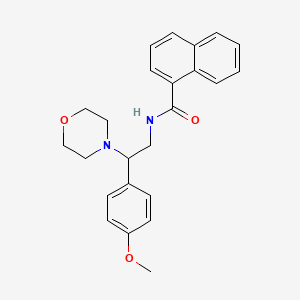
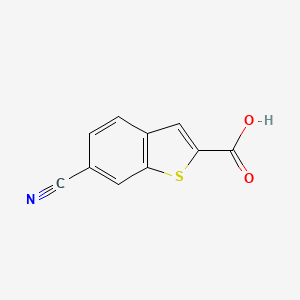
![Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochloride](/img/structure/B2457371.png)
![2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2457373.png)
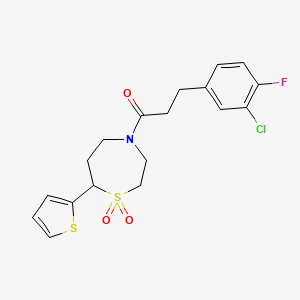
![1-[(3-bromophenyl)carbonyl]-3-(6-chloropyridazin-3-yl)-1H-indole; acetonitrile](/img/structure/B2457375.png)
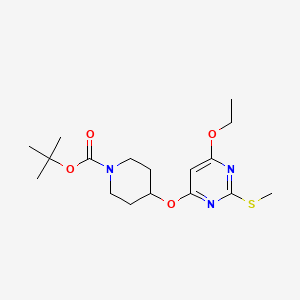
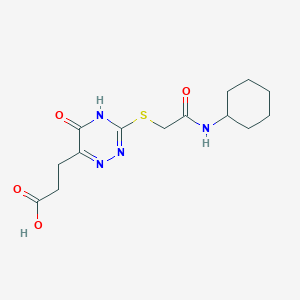
![1-(4-Ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2457378.png)
